molecular formula C20H16Cl2FNO2 B3011846 1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303144-70-9

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B3011846
CAS No.: 303144-70-9
M. Wt: 392.25
InChI Key: WTJAOSUCZCHUHA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl2FNO2 and its molecular weight is 392.25. The purity is usually 95%.
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Biological Activity

1-(4-Chlorobenzyl)-3-((2-chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, commonly referred to by its CAS number 303144-70-9, is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes two halogenated benzyl groups attached to a pyridinone core, which is known for its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2FNOC_{20}H_{16}Cl_2FNO, with a molecular weight of approximately 367.25 g/mol. The compound exhibits a density of 1.4 g/cm³ and has been characterized by various physical properties such as boiling and melting points, although specific values were not detailed in the available literature.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridinone derivatives, including the compound . Pyridinones have been shown to inhibit various kinases involved in tumor growth and progression. For instance, compounds similar to this compound have demonstrated significant antiproliferative activities against human cancer cell lines. A study reported that modifications on the pyridinone scaffold could enhance binding affinity to target proteins, leading to increased potency against cancer cells .

Table 1: Antiproliferative Activity of Pyridinone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AGTL-16 (gastric cancer)0.06Met kinase inhibition
Compound BVarious tumor lines0.07HDAC inhibition
This compoundTBDTBD

Antimicrobial Activity

Pyridinone derivatives are also known for their antimicrobial properties. The compound has shown selective activity against certain bacterial strains, potentially making it a candidate for further development as an antibiotic . The presence of halogen atoms in its structure may contribute to its enhanced activity due to increased electron-withdrawing effects, which can influence the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
N. meningitidis64 μg/mL
H. influenzae32 μg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of pyridinones has been explored, with some studies indicating that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes . This suggests that this compound may also possess therapeutic benefits in inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridinone derivatives, including the target compound, focusing on their antiproliferative effects against cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity, highlighting the importance of molecular design in drug discovery .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-chlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAOSUCZCHUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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